molecular formula C16H20O4 B11760193 1,3-Diacrylate adamantane

1,3-Diacrylate adamantane

Cat. No.: B11760193
M. Wt: 276.33 g/mol
InChI Key: YGGARCQQBAOLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diacrylate adamantane: is an organic compound belonging to the adamantane family, characterized by its unique cage-like structure. Adamantane derivatives are known for their high thermal stability, rigidity, and resistance to chemical degradation. The incorporation of acrylate groups into the adamantane structure enhances its reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diacrylate adamantane can be synthesized through the esterification of 1,3-adamantanediol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacrylate ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 1,3-adamantanediol with acrylic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure diacrylate ester .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diacrylate adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or sulfuric acid (H2SO4) can be used for addition reactions.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

    Polymerization: Cross-linked polymers with enhanced thermal and mechanical properties.

    Addition Reactions: Various substituted adamantane derivatives.

    Hydrolysis: 1,3-adamantanediol and acrylic acid.

Mechanism of Action

The mechanism of action of 1,3-diacrylate adamantane is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in free-radical polymerization, leading to the formation of highly stable and rigid polymeric structures. These polymers exhibit excellent thermal and mechanical properties, making them suitable for various applications .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(3-prop-2-enoyloxy-1-adamantyl) prop-2-enoate

InChI

InChI=1S/C16H20O4/c1-3-13(17)19-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14(18)4-2/h3-4,11-12H,1-2,5-10H2

InChI Key

YGGARCQQBAOLGB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.